ML390

Overview

Description

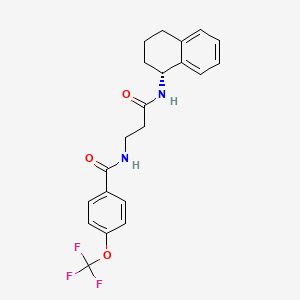

The compound “N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]propyl]-4-(trifluoromethoxy)-benzamide” is a complex organic molecule. It has a molecular formula of C21H21F3N2O3 .

Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,3,4-tetrahydro-1-naphthalenyl group, an amide group, and a trifluoromethoxy group attached to a benzene ring . The exact 3D conformation can be determined using techniques like X-ray crystallography or NMR spectroscopy .Physical and Chemical Properties Analysis

This compound has a molecular weight of 406.4 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the retrieved information.Scientific Research Applications

Fluorescence and Colorimetric Sensing

A study by Younes et al. (2020) synthesized N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, closely related to the specified compound, demonstrating their use in colorimetric sensing of fluoride anions. The specific derivative with a 3,5-dinitrophenyl group exhibited color transition in response to fluoride ion, revealing potential applications in naked-eye detection in solution (Younes et al., 2020).

Photophysical Properties

Srivastava et al. (2017) investigated compounds with structural similarities to the requested chemical, focusing on their photophysical properties. They found that these compounds exhibit luminescent behavior in both solution and solid states and have aggregation-enhanced emission (AEE) properties. Such findings imply potential applications in optoelectronics and sensory technologies (Srivastava et al., 2017).

Anticancer Activity

Research by Ravichandiran et al. (2019) on 1,4‐naphthoquinone derivatives, which share a structural component with the specified chemical, demonstrated potent cytotoxic activity against several human cancer cell lines. Compounds induced apoptosis and cell cycle arrest, suggesting their potential as agents against various cancer types (Ravichandiran et al., 2019).

Treatment of Viral Infections

Boggs et al. (2007) described the synthesis of a compound structurally related to the requested chemical, emphasizing its potential use in treating human papillomavirus infections. The key synthesis step involved asymmetric reductive amination, demonstrating the compound's potential in pharmaceutical applications (Boggs et al., 2007).

Anxiolytic Activity

A study by Lutsenko et al. (2013) on 2-oxyindolin-3-glyoxylic acid derivatives (related in structure) highlighted their anxiolytic effects. Experimental results confirmed significant decreases in anxiety-like behavior in animal models, pointing towards potential use in psychiatric medication (Lutsenko et al., 2013).

HDAC6 Inhibitors in Cancer Therapy

Dawood et al. (2020) identified benzamide derivatives as HDAC6 inhibitors with cytotoxicity against leukemia cells. Their findings suggest therapeutic applications in cancer treatment, highlighting the relevance of similar compounds in oncological research (Dawood et al., 2020).

Mechanism of Action

Target of Action

ML390 primarily targets the enzyme dihydroorotate dehydrogenase (DHODH) . DHODH plays a crucial role in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA .

Mode of Action

This compound acts as a DHODH inhibitor . It binds to the DHODH enzyme, inhibiting its activity . This inhibition effectively depletes the pool of pyrimidines in cells, leading to a disruption in DNA and RNA synthesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the de novo pyrimidine biosynthesis pathway . By inhibiting DHODH, this compound disrupts this pathway, leading to a significant reduction in pyrimidine levels . This disruption affects ribosomal RNA transcription, causing nucleolar stress .

Result of Action

The inhibition of DHODH by this compound leads to a decrease in the proliferation of cells . In the context of acute myeloid leukemia (AML), this compound has been shown to induce myeloid differentiation in both murine and human AML models . This suggests that this compound could potentially be used as a therapeutic agent in the treatment of AML.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the addition of exogenous uridine, which reconstitutes the cellular pool of pyrimidine by the salvage pathway, can recover the impaired rDNA transcription, nucleolar morphology, p53 levels, and proliferation of cells caused by the DHODH inhibitors . This suggests that the cellular environment and availability of certain metabolites can significantly impact the efficacy of this compound.

Biochemical Analysis

Biochemical Properties

ML390 plays a crucial role in biochemical reactions by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of nucleotides. By inhibiting DHODH, this compound effectively depletes the pool of pyrimidines in cells, leading to impaired ribosomal RNA (rRNA) transcription and nucleolar stress . This inhibition is achieved through specific binding interactions with the active site of DHODH, involving hydrogen bonds with residues such as Arg136 and Thr360 .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In glioblastoma cells, this compound-induced DHODH inhibition leads to nucleolar stress, characterized by the redistribution of transcription factors and nucleolar organizers, as well as the stabilization of p53 . This results in decreased proliferation of glioblastoma cells, including those resistant to temozolomide . In AML models, this compound induces myeloid differentiation, promoting the maturation of leukemic cells . These effects highlight the compound’s potential in targeting cancer cell proliferation and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of DHODH, inhibiting its enzymatic activity. The binding interactions involve hydrogen bonds between the amide groups of this compound and the residues Arg136 and Thr360 in DHODH . This inhibition disrupts the de novo pyrimidine biosynthesis pathway, leading to a reduction in nucleotide synthesis and subsequent cellular stress responses. Additionally, this compound’s inhibition of DHODH affects gene expression and cell signaling pathways, contributing to its anti-proliferative and differentiation-inducing effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on cellular function change over time. The compound’s stability and degradation have been studied to understand its long-term effects. In vitro and in vivo studies have shown that this compound maintains its inhibitory activity over extended periods, leading to sustained nucleolar stress and decreased cell proliferation . The addition of exogenous uridine can rescue the impaired rRNA transcription and cellular proliferation caused by this compound, indicating the compound’s reversible effects on pyrimidine biosynthesis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound is effective at inducing differentiation and inhibiting proliferation at specific concentrations. At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic applications . These findings underscore the need for careful dosage optimization in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in the metabolic pathways related to pyrimidine biosynthesis. By inhibiting DHODH, this compound disrupts the de novo synthesis of pyrimidines, leading to a decrease in nucleotide levels . This disruption affects metabolic flux and the balance of metabolites within the cell. The compound’s interaction with DHODH and its impact on pyrimidine metabolism are central to its biochemical and therapeutic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and activity. Understanding the transport mechanisms of this compound is crucial for optimizing its therapeutic potential and minimizing off-target effects .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound effectively inhibits DHODH and exerts its biochemical effects within the appropriate cellular context .

Properties

IUPAC Name |

N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propyl]-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N2O3/c22-21(23,24)29-16-10-8-15(9-11-16)20(28)25-13-12-19(27)26-18-7-3-5-14-4-1-2-6-17(14)18/h1-2,4,6,8-11,18H,3,5,7,12-13H2,(H,25,28)(H,26,27)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNRHEDBLPGDDC-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NC(=O)CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=CC=CC=C2C1)NC(=O)CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[4-[1-(4-chlorophenyl)-1-(7-fluoro-5-methyl-1H-indol-3-yl)pentan-2-yl]benzoyl]amino]propanoic acid](/img/structure/B609086.png)

![2,2,2-trifluoroethyl N-[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinolin-1-yl]carbamate](/img/structure/B609093.png)

![2-pyrrolidin-2-yl-5-[2-[4-(5-pyrrolidin-2-yl-1H-imidazol-2-yl)phenyl]-1-benzofuran-5-yl]-1H-imidazole](/img/structure/B609094.png)

![1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide](/img/structure/B609103.png)

![2-[6-Methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B609104.png)